Cas no 2377032-27-2 (1H-Imidazole-2-carboxylic acid, 5-bromo-4-methyl-, methyl ester, hydrochloride (1:1))
1H-Imidazole-2-carboxylic acid, 5-bromo-4-methyl-, methyl ester, hydrochloride (1:1) Chemical and Physical Properties
Names and Identifiers
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- methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate;hydrochloride
- Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate hydrochloride
- CVD03227
- EN300-7456339
- 2377032-27-2
- Methyl 5-bromo-4-methyl-1H-imidazole-2-carboxylate hydrochloride
- 1H-Imidazole-2-carboxylic acid, 5-bromo-4-methyl-, methyl ester, hydrochloride (1:1)
-
- Inchi: 1S/C6H7BrN2O2.ClH/c1-3-4(7)9-5(8-3)6(10)11-2;/h1-2H3,(H,8,9);1H
- InChI Key: SIWUAZVPAXQBRP-UHFFFAOYSA-N
- SMILES: C1(C(OC)=O)NC(Br)=C(C)N=1.[H]Cl
Computed Properties
- Exact Mass: 253.94577g/mol
- Monoisotopic Mass: 253.94577g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 165
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55Ų
1H-Imidazole-2-carboxylic acid, 5-bromo-4-methyl-, methyl ester, hydrochloride (1:1) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7456339-0.05g |
methyl 5-bromo-4-methyl-1H-imidazole-2-carboxylate hydrochloride |
2377032-27-2 | 95.0% | 0.05g |
$205.0 | 2025-03-11 | |
| Enamine | EN300-7456339-0.1g |
methyl 5-bromo-4-methyl-1H-imidazole-2-carboxylate hydrochloride |
2377032-27-2 | 95.0% | 0.1g |
$306.0 | 2025-03-11 | |
| Enamine | EN300-7456339-0.25g |
methyl 5-bromo-4-methyl-1H-imidazole-2-carboxylate hydrochloride |
2377032-27-2 | 95.0% | 0.25g |
$438.0 | 2025-03-11 | |
| Enamine | EN300-7456339-0.5g |
methyl 5-bromo-4-methyl-1H-imidazole-2-carboxylate hydrochloride |
2377032-27-2 | 95.0% | 0.5g |
$691.0 | 2025-03-11 | |
| Enamine | EN300-7456339-1.0g |
methyl 5-bromo-4-methyl-1H-imidazole-2-carboxylate hydrochloride |
2377032-27-2 | 95.0% | 1.0g |
$884.0 | 2025-03-11 | |
| Enamine | EN300-7456339-2.5g |
methyl 5-bromo-4-methyl-1H-imidazole-2-carboxylate hydrochloride |
2377032-27-2 | 95.0% | 2.5g |
$1735.0 | 2025-03-11 | |
| Enamine | EN300-7456339-5.0g |
methyl 5-bromo-4-methyl-1H-imidazole-2-carboxylate hydrochloride |
2377032-27-2 | 95.0% | 5.0g |
$2566.0 | 2025-03-11 | |
| Enamine | EN300-7456339-10.0g |
methyl 5-bromo-4-methyl-1H-imidazole-2-carboxylate hydrochloride |
2377032-27-2 | 95.0% | 10.0g |
$3807.0 | 2025-03-11 | |
| Aaron | AR028T8T-50mg |
methyl5-bromo-4-methyl-1H-imidazole-2-carboxylatehydrochloride |
2377032-27-2 | 95% | 50mg |
$307.00 | 2025-02-17 | |
| Aaron | AR028T8T-100mg |
methyl5-bromo-4-methyl-1H-imidazole-2-carboxylatehydrochloride |
2377032-27-2 | 95% | 100mg |
$446.00 | 2025-02-17 |
1H-Imidazole-2-carboxylic acid, 5-bromo-4-methyl-, methyl ester, hydrochloride (1:1) Related Literature
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
Additional information on 1H-Imidazole-2-carboxylic acid, 5-bromo-4-methyl-, methyl ester, hydrochloride (1:1)
Research Brief on 1H-Imidazole-2-carboxylic acid, 5-bromo-4-methyl-, methyl ester, hydrochloride (1:1) (CAS: 2377032-27-2)
1H-Imidazole-2-carboxylic acid, 5-bromo-4-methyl-, methyl ester, hydrochloride (1:1) (CAS: 2377032-27-2) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its imidazole core and bromo-methyl substituents, serves as a key intermediate in the synthesis of various pharmacologically active molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of enzyme inhibitors and antimicrobial agents.
The compound's structural features, including the presence of a bromine atom and a methyl ester group, make it a versatile building block for the construction of more complex molecules. Researchers have utilized this compound in the synthesis of novel imidazole derivatives, which have shown promising biological activities. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects against certain kinases involved in cancer progression.
In addition to its role in kinase inhibition, 1H-Imidazole-2-carboxylic acid, 5-bromo-4-methyl-, methyl ester, hydrochloride (1:1) has been investigated for its antimicrobial properties. A recent preprint on bioRxiv highlighted its efficacy against drug-resistant bacterial strains, suggesting its potential as a lead compound for the development of new antibiotics. The study employed a combination of in vitro assays and molecular docking simulations to elucidate the compound's mechanism of action.
From a synthetic chemistry perspective, the compound's hydrochloride salt form (1:1) enhances its stability and solubility, facilitating its use in various experimental setups. Recent advancements in synthetic methodologies have enabled the large-scale production of this compound with high purity, as reported in a 2024 patent application by a leading pharmaceutical company. This development is expected to accelerate further research and commercialization efforts.
Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic properties and minimizing potential off-target effects. Ongoing research aims to address these issues through structural modifications and formulation strategies. Collaborative efforts between academic institutions and industry partners are crucial in translating these discoveries into clinically viable therapeutics.
In conclusion, 1H-Imidazole-2-carboxylic acid, 5-bromo-4-methyl-, methyl ester, hydrochloride (1:1) (CAS: 2377032-27-2) represents a valuable tool in medicinal chemistry, with diverse applications in drug discovery and development. Its unique structural attributes and demonstrated biological activities make it a compound of interest for future research. Continued exploration of its potential, coupled with advancements in synthetic and analytical techniques, will likely yield further breakthroughs in the coming years.
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